2-hydroxy-N-(pyridin-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide, also known as LMK-235, is a small molecule compound. It has the empirical formula C13H12N2O2 and a molecular weight of 228.25 .
Synthesis Analysis
The synthesis of this compound can be achieved from 1,2,3-Benzotriazin-4 (3H)-one, 3-(2-pyridinyl) . Another synthesis method involves the reaction of 2-hydroxy-N-(pyridin-2-ylmethyl)-benzamide with 2-chloro-N,N-diphenyl-acetamide in the presence of K2CO3 .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=C(C1=CC=CC=C1O)NCC2=NC=CC=C2 . The InChI key for this compound is UETKAFXUXVMKPJ-UHFFFAOYSA-N .Scientific Research Applications
Synthesis Improvement
Research has focused on improving the synthesis process of similar compounds. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide, a related compound, has been synthesized from salicylic acid and 4-aminopyridine, yielding high product under mild conditions and simple process operation (Dian, 2010).
Structural Analysis
Structural analysis is an important application, as seen in studies like the crystal structure and Hirshfeld surface analysis of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide, providing insights into molecular orientation and interactions (Artheswari, Maheshwaran, & Gautham, 2019).
Photocatalytic Degradation
Photocatalytic degradation studies involve compounds like pyridine, part of 2-hydroxy-N-(pyridin-2-ylmethyl)benzamide's structure, focusing on their rapid elimination in water (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Antibacterial Activity
Some derivatives like N-(3-Hydroxy-2-pyridyl)benzamides have shown significant antibacterial activity against various bacteria, indicating potential medical applications (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Fluorescence and Emission Properties
Derivatives like pyridyl substituted benzamides exhibit luminescent properties and respond to different stimuli, making them useful in material sciences and sensor development (Srivastava et al., 2017).
Chemotherapy and Kinase Inhibition
Some analogues, like substituted benzamides, are being explored for their role as selective inhibitors in chemotherapy, especially in targeting specific enzymes like vascular endothelial growth factor receptor-2 (Borzilleri et al., 2006).
Catalytic Applications
Certain derivatives of N-(pyridin-2-ylmethyl)benzamides are used in cobalt-catalyzed synthesis processes, indicating their role in organic chemistry and industrial applications (Fu, Ying, & Wu, 2019).
Hydrogen Bonding Studies
Investigations into hydrogen bonding patterns in benzamides, including N-(pyridin-2-ylmethyl) derivatives, contribute to a deeper understanding of molecular interactions and design (Du, Jiang, & Li, 2009).
Metal Ion Detection and Chemosensors
Compounds like this compound have been used in the development of chemosensors, particularly for detecting metal ions like Zn(2+) due to their selective and sensitive fluorescence enhancement properties (Li et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-hydroxy-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-7-2-1-6-11(12)13(17)15-9-10-5-3-4-8-14-10/h1-8,16H,9H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETKAFXUXVMKPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57786-42-2 |
Source
|
Record name | 2-hydroxy-N-[(pyridin-2-yl)methyl]benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.